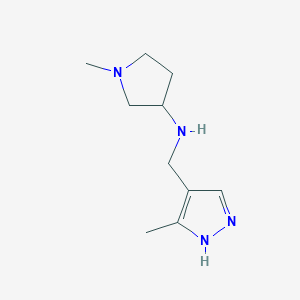

1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine

Description

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine |

InChI |

InChI=1S/C10H18N4/c1-8-9(6-12-13-8)5-11-10-3-4-14(2)7-10/h6,10-11H,3-5,7H2,1-2H3,(H,12,13) |

InChI Key |

AIVLVNMVTRBKCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)CNC2CCN(C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine generally follows these key steps:

- Preparation or procurement of the substituted pyrazole intermediate, specifically 3-methyl-1H-pyrazol-4-yl derivatives.

- Functionalization of the pyrazole ring to introduce a suitable leaving group or reactive handle (e.g., halomethyl group).

- Alkylation or nucleophilic substitution reaction with pyrrolidin-3-amine or its derivatives to form the target compound.

This approach leverages the nucleophilicity of the pyrrolidine amine and the electrophilicity of the pyrazole-substituted intermediate.

Preparation of the Pyrazole Intermediate

The pyrazole moiety, 3-methyl-1H-pyrazol-4-yl, is typically synthesized or obtained through established pyrazole synthesis routes. One common method involves:

Reduction of nitro-substituted pyrazoles (e.g., 4-iodo-1-methyl-3-nitro-1H-pyrazole) using tin(II) chloride in acidic aqueous media to yield 1-methyl-1H-pyrazol-3-amine derivatives, which can be further methylated or functionalized as needed.

Alternatively, pyrazole boronate esters can be prepared and used in palladium-catalyzed cross-coupling reactions to introduce methyl or other substituents.

Functionalization and Coupling to Pyrrolidin-3-amine

The key step in preparing 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine is the alkylation of the pyrrolidine amine with a pyrazole-containing electrophile. The typical procedure includes:

Generation of a pyrazolylmethyl halide or equivalent electrophile from the pyrazole intermediate.

Reaction of this electrophile with pyrrolidin-3-amine under controlled conditions (e.g., in the presence of a base, solvent such as acetonitrile or dichloromethane, and at moderate temperatures) to afford the N-substituted product.

Purification by chromatographic techniques such as flash chromatography or reverse-phase chromatography to isolate the pure compound.

Representative Reaction Conditions and Yields

Detailed Research Findings

A study reported the preparation of pyrazole derivatives via palladium-catalyzed cross-coupling of pyrazole boronate esters with halogenated intermediates, followed by amine alkylation to yield related compounds with yields ranging from 20% to 30% after purification.

The reduction of nitro-pyrazole precursors to amino-pyrazoles using tin(II) chloride in acidic aqueous media is a reliable method with moderate yields (~51%), providing key intermediates for further functionalization.

Alkylation reactions involving pyrrolidin-3-amine and pyrazolylmethyl electrophiles require careful control of reaction conditions to optimize yield and purity, often necessitating chromatographic purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyrazole or pyrrolidine rings.

Scientific Research Applications

1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its target by providing additional hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Spectral Comparisons

Key Observations:

Core Flexibility vs. Rigidity: The target’s pyrrolidine core allows greater conformational adaptability compared to rigid pyrazole or triazole derivatives (e.g., N-cyclopropyl-3-methylpyrazole in ). This flexibility may enhance binding to dynamic biological targets.

Hydrogen-Bonding Capacity: The pyrazole’s N-H group (in 1H-pyrazole tautomer) and pyrrolidine’s amine enable hydrogen bonding, critical for molecular recognition . In contrast, trifluoromethyl groups (e.g., compound 41 in ) introduce hydrophobicity and electronic effects but reduce H-bond donor capacity.

Synthetic Methodologies :

- Copper-catalyzed coupling (e.g., using CuBr and Cs₂CO₃ in ) is common for introducing amine substituents to pyrazole rings. The target compound likely follows similar pathways.

- Higher-yield syntheses (e.g., 35% for compound 41 ) suggest optimization challenges for branched amines like the target.

Physicochemical Properties

Table 2: Melting Points and Stability

- Thermal Stability : The target compound’s melting point is unreported, but cyclopropyl and pyridine analogs (e.g., ) suggest stability up to ~100–110°C.

- Spectroscopic Signatures : Pyrazole C-H stretches (e.g., 3035 cm⁻¹ in ) and pyrrolidine NH signals (~δ 1.4–2.5 ppm in $^1$H NMR) are expected for the target.

Biological Activity

1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine is a heterocyclic compound that combines a pyrazole and a pyrrolidine moiety. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₈N₄ |

| Molecular Weight | 194.28 g/mol |

| IUPAC Name | 1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine |

| Canonical SMILES | CC1=C(C=NN1)CNC2CCN(C2)C |

The presence of both the pyrazole and pyrrolidine rings enhances the compound's ability to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine is primarily attributed to its interactions with specific enzymes and receptors. The pyrazole ring can form hydrogen bonds and π–π interactions with enzyme active sites, leading to either inhibition or activation of enzymatic activity. The pyrrolidine moiety enhances binding affinity through additional hydrophobic interactions, which can significantly influence the compound's pharmacological profile.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. One research highlighted that similar pyrazole derivatives showed cytotoxic effects against cancer cell lines, including A549 (lung cancer) cells, where certain modifications led to reduced cell viability . The specific impact of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine on cancer cells remains an area for further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, providing insights into their pharmacological potential:

- Inhibitory Mechanisms Against Mycobacterium tuberculosis : Research indicated that certain pyrazole derivatives exhibited high selectivity and potency against Mtb serine/threonine protein kinases A and B, suggesting that structural modifications could enhance inhibitory activity .

- Antifungal Properties : A study reported that specific alkaloid derivatives displayed strong antifungal activity against Candida species, with MIC values indicating effective growth inhibition . This suggests that similar mechanisms may apply to 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.